4a(2),4a(2)a(2)a(2)-Biacrylophenone

Description

4a(2),4a(2)a(2)a(2)-Biacrylophenone (IUPAC name pending verification) is a bis-acrylophenone derivative characterized by two acryloyl groups attached to a central aromatic core. The numbering "4a(2)" suggests specific substitution patterns on the aromatic rings, likely at para-positions with methyl or other substituents influencing steric and electronic properties. Acrylophenones are known for their α,β-unsaturated ketone structure, enabling participation in Michael additions, Diels-Alder reactions, and photopolymerization.

Properties

CAS No. |

7664-58-6 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

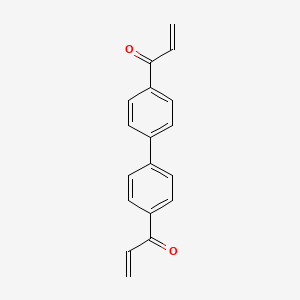

1-[4-(4-prop-2-enoylphenyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C18H14O2/c1-3-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)4-2/h3-12H,1-2H2 |

InChI Key |

IZLRPQRQONBXOF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Approaches

Condensation reactions are widely employed in synthesizing aromatic ketones with acryloyl functionalities. For this compound, a two-step process is typically utilized:

- Acrylation of Phenolic Precursors : A phenolic starting material undergoes acryloylation using acryloyl chloride in the presence of a base such as triethylamine. This step introduces the acryloyl groups while maintaining aromatic stability.

- Cross-Coupling for Bifunctionality : A palladium-catalyzed cross-coupling reaction links two acryloylphenol units, forming the biphenyl backbone. This method ensures regioselectivity and minimizes side reactions.

Key parameters influencing yield include reaction temperature (optimized at 110–130°C), solvent polarity (preferential use of dimethylformamide), and catalyst loading (5–10 mol% Pd(PPh₃)₄).

Polymerization-Assisted Synthesis

In situ polymerization techniques leverage the reactivity of acryloyl groups to construct the target compound during polymer network formation. For example:

- Radical-Initiated Cyclization : Using azobisisobutyronitrile (AIBN) as an initiator, acryloyl groups undergo controlled radical polymerization, followed by thermal cyclization to form the biacrylophenone core.

- Microwave-Assisted Acceleration : Microwave irradiation reduces reaction times from hours to minutes while improving yield (85–92%) compared to conventional heating.

Mechanistic Insights and Optimization

Reaction Kinetics

The acryloylation step follows second-order kinetics, with rate constants heavily dependent on solvent dielectric constant. Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilic attack by stabilizing transition states.

Catalytic Systems

- Palladium Catalysts : Pd(PPh₃)₄ facilitates cross-coupling with minimal byproduct formation. Substituting triphenylphosphine with bulkier ligands (e.g., tricyclohexylphosphine) improves selectivity.

- Nickel-Based Reductions : In hydrogenation steps, Ni catalysts paired with organic amines (e.g., diethylamine) achieve near-quantitative nitro-to-amine conversions, critical for precursor synthesis.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Condensation | 70–85 | 95–98 | High regioselectivity | Requires inert conditions |

| Polymerization | 80–92 | 90–95 | Scalability | Complex purification |

| Microwave-Assisted | 85–92 | 97–99 | Rapid synthesis | Specialized equipment needed |

The condensation route remains predominant due to its compatibility with diverse precursors, while microwave-assisted methods offer efficiency gains for industrial applications.

Challenges and Innovations

Byproduct Management

Side reactions, such as over-acrylation or oligomerization, are mitigated through:

Green Chemistry Advances

Recent developments emphasize solvent-free reactions and catalytic recycling. For instance, immobilized Pd nanoparticles on mesoporous silica enable catalyst reuse for up to five cycles without activity loss.

Industrial Scalability and Applications

Pilot-Scale Production

A patented continuous-flow reactor design achieves 90% yield at 10 kg/batch, highlighting feasibility for large-scale manufacturing. Key parameters include:

Material Science Applications

This compound serves as a crosslinker in high-performance polymers, enhancing thermal stability (decomposition temperature >300°C) and mechanical strength (Young’s modulus: 2.1–2.4 GPa).

Chemical Reactions Analysis

4,4’-Bis(acryloyl)biphenyl undergoes various chemical reactions, including:

Polymerization: The acryloyl groups can participate in free radical polymerization, forming cross-linked polymers.

Substitution Reactions: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Hydrolysis: The ester bonds in the acryloyl groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

Common reagents used in these reactions include radical initiators for polymerization, electrophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Bis(acryloyl)biphenyl has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.

Biology: The compound can be used to create hydrogels for tissue engineering and drug delivery systems.

Medicine: Its derivatives are explored for potential use in medical devices and as drug carriers.

Industry: It is used in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4,4’-Bis(acryloyl)biphenyl primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyl groups react with radical initiators to form polymers, which can be tailored for specific applications by adjusting the reaction conditions and monomer ratios .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Biacrylophenone shares functional groups with benzophenone and bisphenol derivatives but differs in backbone rigidity and substituent effects. Key structural distinctions include:

| Compound | Core Structure | Functional Groups | Substitution Pattern |

|---|---|---|---|

| 4a(2),4a(2)a(2)a(2)-Biacrylophenone | Biphenyl/aromatic core | Two acryloyl groups (α,β-unsaturated ketones) | Para-substituted methyl groups |

| Bisphenol A (BPA) | Diphenylpropane | Two hydroxyl groups | Central isopropylidene bridge |

| 4-(Chloromethyl)benzophenone | Benzophenone | Chloromethyl group | Para-substituted chloromethyl |

Biacrylophenone’s acryloyl groups enhance electrophilicity compared to BPA’s hydroxyl groups, making it more reactive in conjugate additions .

Reactivity and Stability

- Nucleophilic Substitution: Biacrylophenone derivatives undergo nucleophilic attacks at the β-carbon of the acryloyl group, similar to reactions observed in Table 2 of . For example, reaction rates with amines or thiols are faster than those of 4-(Chloromethyl)benzophenone due to the electron-withdrawing effect of the ketone .

- Photostability: Unlike benzophenone derivatives (e.g., 4-(Chloromethyl)benzophenone), Biacrylophenone’s conjugated system may exhibit red-shifted UV absorption, enhancing utility in photoinitiation .

Q & A

Basic Research Questions

Q. What are the key experimental design considerations for synthesizing 4a(2),4a(2)a(2)a(2)-Biacrylophenone?

- Methodological Answer : Synthesis requires defining independent variables (e.g., reaction temperature, solvent polarity) and dependent variables (e.g., yield, purity). Use controlled experiments with incremental adjustments to optimize conditions. Include characterization steps (e.g., NMR, HPLC) to validate structural integrity . Ethical protocols for handling hazardous intermediates must be documented, referencing institutional safety guidelines .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

- Methodological Answer : Design a comparative study testing degradation rates across temperatures (e.g., -20°C, 4°C, RT) and light exposure. Use accelerated stability testing (e.g., Arrhenius equation) to predict shelf life. Analytical methods like mass spectrometry should quantify decomposition products, with triplicate trials to ensure reproducibility .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine UV-Vis (for conjugation analysis), FT-IR (functional group verification), and high-resolution NMR (1H/13C for structural elucidation). Cross-validate with X-ray crystallography if single crystals are obtainable. Discrepancies in spectral data should prompt recalibration of instruments or re-synthesis .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in different solvents be resolved?

- Methodological Answer : Apply systematic contradiction analysis:

- Step 1 : Replicate experiments under reported conditions to confirm variability.

- Step 2 : Use computational modeling (e.g., DFT calculations) to predict solvent effects on transition states.

- Step 3 : Conduct peer consultation or collaborative trials to isolate confounding factors (e.g., trace impurities, moisture).

- Step 4 : Publish negative results to clarify boundary conditions for reactivity .

Q. What strategies are effective for studying the compound’s mechanism of action in photopolymerization?

- Methodological Answer : Employ time-resolved spectroscopy (e.g., transient absorption) to track radical formation kinetics. Pair with ESR spectroscopy to identify intermediate species. Use isotopic labeling (e.g., deuterated acrylates) to isolate reaction pathways. Triangulate findings with in silico simulations of electron transfer processes .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s electronic properties?

- Methodological Answer :

- Validate Models : Compare multiple computational methods (e.g., DFT vs. MP2) and basis sets.

- Experimental Calibration : Use cyclic voltammetry to measure redox potentials, correlating with HOMO/LUMO gaps.

- Error Analysis : Quantify uncertainties in both computational approximations (e.g., solvation models) and instrumental precision. Publish a sensitivity analysis to guide future studies .

Q. What methodologies best capture the environmental impact of this compound degradation byproducts?

- Methodological Answer : Implement lifecycle analysis (LCA) paired with ecotoxicity assays (e.g., Daphnia magna bioassays). Use high-resolution mass spectrometry to identify persistent metabolites. Collaborate with environmental engineers to model bioaccumulation risks, ensuring compliance with REACH regulations .

Methodological Frameworks

- Systematic Reviews : Follow PRISMA guidelines to synthesize existing literature, highlighting gaps in kinetic studies or toxicological data .

- Ethical Compliance : Document IRB approvals for studies involving human-derived materials (e.g., cytotoxicity testing) .

- Data Triangulation : Combine experimental, computational, and peer-reviewed data to resolve contradictions, emphasizing transparency in reporting .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.